butenedioic acid; tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
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Overview
Description
Butenedioic acid; tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a compound that combines the properties of butenedioic acid and tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-3-phenylpropan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butenedioic acid; tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Butenedioic acid; tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butenedioic acid; tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate: A similar compound with comparable properties and applications.
tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: Another related compound with distinct chemical and biological properties.
Uniqueness
Its unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H26N2O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
but-2-enedioic acid;tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H22N2O2.C4H4O4/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11;5-3(6)1-2-4(7)8/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8) |
InChI Key |
BKXKCERAGQMOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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